Oxychlorosene sodium
Description
Historical Context and Evolution of Research Perspectives
The application of oxychlorosene (B1229835) sodium in medicine is not new, with a history spanning more than 50 years. uic.edu It was traditionally utilized as an irrigation solution for prophylaxis in surgical infections. uic.edu Early reports from as far back as 1955 noted its rapid action against organisms such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov
Initial research and clinical use focused on its utility in treating localized infections, disinfecting cysts, and managing odorous discharges. chemicalbook.com However, with the escalating threat of antibiotic-resistant microorganisms, research perspectives have shifted. uic.edumdedge.com Contemporary academic inquiry is increasingly focused on oxychlorosene as a viable alternative or adjunct to traditional antibiotics, owing to its unique mechanism of action which makes the development of resistance unlikely. uic.edu This renewed interest has prompted more structured investigation into its efficacy in specific applications, such as recurrent urinary tract infections and complex surgical procedures, reflecting a move from broad, historical use to evidence-based evaluation. nih.govanzctr.org.auresearchgate.net
Chemical Classification and Derivatives Relevant to Biological Activity
Oxychlorosene sodium is chemically classified as a complex of the sodium salt of an alkyl aryl sulfonic acid and hypochlorous acid. chemicalbook.comdrugfuture.com Specifically, it is a coordination complex comprising hypochlorous acid (HOCl) and 4-tetradecylbenzenesulfonic acid. The molecular formula for the complex is C₂₀H₃₄ClNaO₄S. nih.gov
The biological activity of this compound is derived from its constituent components:
Hypochlorous Acid (HOCl): This is the primary germicidal agent. The complex slowly releases HOCl in solution, which provides a potent and rapid oxidative and chlorinating action against microbial cells. uic.educhemicalbook.com
This dual composition allows oxychlorosene to combine the antimicrobial power of hypochlorous acid with the wetting and emulsifying properties of a surfactant. chemicalbook.com Chemically related products include Dakin's solution and sodium hypochlorite (B82951) (bleach), which are also chlorine-releasing agents, though they lack the sulfonic acid component present in oxychlorosene. uic.edu
| Property | Value |
| IUPAC Name | sodium;hypochlorous acid;4-tetradecylbenzenesulfonate |
| Molecular Formula | C₂₀H₃₄ClNaO₄S |
| CAS Number | 52906-84-0 |
Scope of Academic Inquiry for this compound Applications in Antimicrobial Science
The scope of academic inquiry into this compound's antimicrobial applications is extensive, driven by its broad-spectrum activity. Research has demonstrated its effectiveness against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, molds, yeasts, viruses, and spores. uic.educhemicalbook.com Its efficacy extends to multidrug-resistant organisms, a significant focus of modern research. uic.edumdedge.com
The mechanism of action is a key area of study. The bactericidal effects occur via the diffusion of hypochlorous acid through the microbial cell wall. This leads to the oxidation and chlorination of cellular proteins and enzymes, resulting in microbial cell lysis and the solubilization of the cell's protoplasmic contents. uic.edu Because of this non-specific, destructive mechanism, the development of microbial resistance to oxychlorosene is considered unlikely. uic.edu
Academic research has explored its use in numerous clinical contexts:
Urology: Investigating its use as a bladder instillation for treating and preventing recurrent urinary tract infections (UTIs), including those caused by multidrug-resistant bacteria and in patients who have failed oral antibiotic prophylaxis. uic.edumdedge.comanzctr.org.au
Surgical Irrigation: Studies have compared its efficacy to other standard irrigants, such as triple antibiotic solution, in preventing surgical site infections in procedures like implant-based breast reconstruction and adult spinal deformity surgery. nih.govresearchgate.netnih.gov
Wound Care: Research supports its use in the management of chronic wounds, burns, and diabetic ulcers due to its potent antimicrobial effect and ability to penetrate bacterial biofilm. nih.govanzctr.org.auresearchgate.net
Veterinary Medicine: In vitro studies have examined its efficacy against pathogens relevant to animal health, such as methicillin-resistant Staphylococcus pseudintermedius. mdpi.comresearchgate.net
Research Findings on Oxychlorosene Efficacy in Surgical and Urological Applications
| Research Application | Study Details | Outcome | Reference |
| Implant-Based Breast Reconstruction | Retrospective study comparing oxychlorosene (n=206) to Triple Antibiotic Solution (TAS) (n=125) for surgical pocket irrigation. | The 90-day surgical site infection rate was 11.7% for the oxychlorosene group and 11.2% for the TAS group, showing comparable outcomes. | nih.gov |
| Catheter-Associated UTI | Retrospective study comparing a 0.05% solution (n=100) with a 0.2% solution (n=50). | The 0.05% solution cleared infection in 58% of patients, compared to 50% for the 0.2% solution, demonstrating comparable efficacy. | mdedge.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
52906-84-0 |
|---|---|
Molecular Formula |
C20H34ClNaO4S |
Molecular Weight |
429.0 g/mol |
IUPAC Name |
sodium;hypochlorous acid;4-tetradecylbenzenesulfonate |
InChI |
InChI=1S/C20H34O3S.ClHO.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)24(21,22)23;1-2;/h15-18H,2-14H2,1H3,(H,21,22,23);2H;/q;;+1/p-1 |
InChI Key |
SNXUWJAFSLKIMF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].OCl.[Na+] |
Origin of Product |
United States |
Mechanistic Principles of Oxychlorosene Sodium Antimicrobial Action
Formation Pathway via HOCl and Hydrogen Peroxide Interaction
Singlet molecular oxygen is formed from the chemical reaction between hypochlorous acid and hydrogen peroxide (H₂O₂), which can be present in the biological environment or as a byproduct of microbial metabolism. iiarjournals.orgpnas.orgasm.org The reaction proceeds as follows:
H₂O₂ + HOCl → ¹O₂ + H₂O + H⁺ + Cl⁻ iiarjournals.org
This reaction generates a highly electrophilic and potent oxidizing agent. researchgate.net Singlet oxygen has a very short lifetime, measured in microseconds, which restricts its destructive action to the immediate vicinity of its generation. asm.orgresearchgate.net This localized "combustive oxygenation" adds another layer to the antimicrobial efficacy of oxychlorosene (B1229835) sodium, contributing to the oxidative damage of microbial components. asm.org
| Reactants | Product | Significance |
| Hypochlorous Acid (HOCl) + Hydrogen Peroxide (H₂O₂) | Singlet Molecular Oxygen (¹O₂) | Highly reactive, localized oxidative damage |
Generation and Reactivity of Singlet Molecular Oxygen (1O2)
Oxychlorosene sodium functions as a potent antimicrobial agent through the release of hypochlorous acid (HOCl) when in solution. uic.edu The bactericidal effects are driven by the strong electrophilic and oxidizing nature of HOCl, which indiscriminately targets and deactivates a wide range of essential biological molecules within microbial cells. uic.edunih.gov This multi-targeted approach leads to the rapid disruption of cellular integrity and function, culminating in cell death. uic.edunih.gov
Electrophilic Reactivity and Oxidative Deactivation of Essential Biological Molecules
The antimicrobial activity of this compound is primarily due to the chemical reactions initiated by its active component, hypochlorous acid. uic.eduresearchgate.net HOCl is a powerful oxidizing agent that reacts with numerous biological molecules essential for a microbe's survival. nih.govmdpi.com Its high reactivity allows it to cause widespread, non-specific damage to pathogens. nih.gov
Key molecular targets for HOCl include:
The table below summarizes the primary molecular targets of hypochlorous acid and the consequences of these interactions.
Theoretical Frameworks for Preventing Microbial Resistance Development
The development of microbial resistance to this compound is considered unlikely due to its unique mechanism of action. uic.edu Unlike many traditional antibiotics that target a single, specific cellular process or enzyme, oxychlorosene acts on multiple molecular targets simultaneously. uic.eduresearchgate.net
The primary theoretical frameworks supporting the low potential for resistance development are:
The following table provides a comparative overview of oxychlorosene and traditional antibiotics concerning the development of resistance.
In Vitro Antimicrobial Efficacy and Spectrum of Activity
Broad-Spectrum Activity Against Diverse Microorganisms
Research has established that oxychlorosene (B1229835) sodium possesses a broad spectrum of antimicrobial activity, demonstrating a rapid cidal action against a wide array of microorganisms. chemicalbook.comnih.gov Its efficacy extends across different microbial categories, including bacteria, fungi, and viruses, and includes sporicidal properties. chemicalbook.comuic.edunih.gov
Oxychlorosene sodium exhibits marked germicidal activity against both Gram-positive and Gram-negative bacteria. chemicalbook.com Early reports from as early as 1955 noted its rapid action against organisms such as Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus species. nih.gov Its effectiveness is independent of the microorganism's resistance profile. nih.gov In clinical settings where it has been used, pathogens isolated from infections included both methicillin-sensitive and methicillin-resistant Staphylococcus aureus as well as various Gram-negative bacteria. researchgate.net
Table 1: Documented Spectrum of Antibacterial Activity for this compound
| Category | Bacterial Species |
|---|---|
| Gram-Positive | Staphylococcus aureus (including MRSA) nih.govresearchgate.net |
| Staphylococcus epidermidis researchgate.net | |
| Staphylococcus pseudintermedius (including MRSP) researchgate.net | |
| Bacillus species nih.gov | |
| Vancomycin-resistant Enterococcus researchgate.net | |
| Gram-Negative | Pseudomonas aeruginosa nih.govmdedge.com |
The compound's broad-spectrum efficacy includes potent action against various fungal species, encompassing both molds and yeasts. chemicalbook.comuic.edu In vitro testing has confirmed its ability to neutralize yeast. mdedge.com Furthermore, a study evaluating its activity against multi-drug resistant organisms demonstrated that the minimum inhibitory percentage of this compound against 28 multi-drug resistant yeast strains was 0.0125%. nih.gov
This compound is recognized for being a powerful virucidal and sporicidal agent. chemicalbook.comuic.edunih.gov Its ability to inactivate viruses and spores contributes to its comprehensive antimicrobial profile. chemicalbook.comuic.edu Reports dating back to 1955 have documented its virucidal activity. thieme-connect.com
Fungal Species (Molds and Yeasts)
Efficacy Against Multi-Drug Resistant Microorganisms in Controlled Environments
A significant aspect of this compound's utility is its effectiveness against multi-drug resistant (MDR) pathogens, a growing concern in healthcare. uic.edumdedge.com Studies have shown its efficacy in settings with MDR bacteria. uic.edu In one evaluation, the minimum inhibitory percentage against a panel of 161 multi-drug resistant bacterial strains was determined to be 0.0125%. nih.gov In-vitro testing has demonstrated its effectiveness against challenging organisms like multidrug-resistant Pseudomonas and Klebsiella pneumoniae carbapenemase–producing bacteria. mdedge.com
The increasing prevalence of methicillin-resistant Staphylococcus pseudintermedius (MRSP) in veterinary medicine has prompted research into alternative topical therapies. researchgate.netnih.gov S. pseudintermedius is a primary cause of canine pyoderma and other infections. mdpi.comresearchgate.net
A key in vitro study was conducted to determine the bactericidal effect of 0.2% and 0.4% this compound solutions on a genetically diverse collection of MRSP strains isolated from canine skin infections. nih.gov The time-kill assays performed in this study confirmed that both concentrations of this compound have a rapid bactericidal effect on MRSP. researchgate.netnih.gov The solutions demonstrated a greater than 99.9% average reduction of S. pseudintermedius within just 5 seconds of exposure. mdpi.com
Quantitative assessments from in vitro time-kill assays provide precise measurements of this compound's bactericidal speed and potency. In the study against MRSP, microbial reduction was calculated by converting colony-forming unit (CFU/ml) data to the log10 scale. nih.gov
The results showed a dramatic decrease in bacterial viability within seconds. For the 0.2% solution, the greatest reduction occurred within the first 5 seconds of exposure, achieving a 3.4-log reduction. nih.gov The 0.4% solution was even more potent, demonstrating a 4.9-log reduction in the same 5-second timeframe. nih.gov By 10 seconds of exposure, no bacterial growth was observed for any MRSP strain treated with the 0.4% solution. nih.gov
Other studies have reported similar significant reductions in bacterial load. In vitro evaluations against methicillin-sensitive and resistant S. aureus and S. epidermidis strains showed a bacterial load reduction by a factor of 10^4 to 10^5. researchgate.net A time-kill study focusing on MRSA treated with a different formulation also demonstrated bactericidal activity, defined as a ≥5-log10 reduction in CFU. asm.org
Table 2: In Vitro Time-Kill Assay Results of this compound Against MRSP
| Concentration | Time Point | Average Bacterial Count (CFU/ml) | Log10 Reduction |
|---|---|---|---|
| 0.2% | 5 seconds | 6.94 × 10⁴ | 3.4 |
| 10 seconds | 5.63 × 10³ | - | |
| 20 seconds | 2.96 × 10² | - | |
| 60 seconds | 1.48 × 10² | - | |
| 0.4% | 5 seconds | 2.12 × 10³ | 4.9 |
| 10 seconds | 0 | >4.9 | |
| 20 seconds | 0 | >4.9 | |
| 60 seconds | 0 | >4.9 |
Data sourced from a study on a heterogeneous collection of MRSP isolates. nih.gov
Studies on Methicillin-Resistant Staphylococcus pseudintermedius (MRSP)
Time-Kill Kinetics and Concentration-Dependent Bactericidal Effects in Microbial Cultures
Time-kill assays are crucial for determining the speed at which an antimicrobial agent kills a microbial population. Studies on this compound demonstrate a rapid and concentration-dependent bactericidal effect.
Research involving Meticillin-Resistant Staphylococcus pseudintermedius (MRSP) has provided detailed insights into its efficacy. nih.gov In time-kill assays, both 0.2% and 0.4% solutions of sodium oxychlorosene exhibited a rapid bactericidal effect, defined as a greater than 99.9% reduction in bacteria. nih.govresearchgate.net The most significant reduction in colony-forming units (cfu/ml) occurred within the first 5 seconds of exposure for both concentrations. nih.gov
Specifically, a 0.2% solution resulted in a 3.4-log reduction, and a 0.4% solution achieved a 4.9-log reduction within 5 seconds. nih.gov For the 0.4% solution, no bacterial growth was detected for any tested MRSP strain after 10 seconds of exposure. nih.gov Other research confirms that 0.2% and 0.4% sodium oxychlorosene solutions can produce a greater than 99.9% average reduction in S. pseudintermedius within just 5 seconds. mdpi.com
The following table details the average bacterial counts of MRSP after exposure to two different concentrations of this compound over time.
Interactive Table: Time-Kill Assay of this compound vs. MRSP
| Concentration | Time (seconds) | Average Bacterial Count (cfu/mL) |
|---|---|---|
| 0.2% | 5 | 6.94 x 10⁴ |
| 10 | 5.63 x 10³ | |
| 20 | 2.96 x 10² | |
| 60 | 1.48 x 10² | |
| 0.4% | 5 | 2.12 x 10³ |
| 10 | 0 | |
| 20 | 0 | |
| 60 | 0 |
Data sourced from in vitro time-kill assays on MRSP isolates. nih.gov
Comparative In Vitro Efficacy Studies with Other Antimicrobial Agents
To understand the relative potency of this compound, its performance has been evaluated against other established antimicrobial and antiseptic solutions in microbiological assays.
Comparison with Myeloperoxidase-Mediated Antimicrobial Formulations (e.g., E-101 Solution)
E-101 solution is an antimicrobial formulation mediated by the enzyme myeloperoxidase, which generates reactive oxygen species like hypochlorous acid to kill microbes. nih.govasm.org When compared in vitro, both sodium oxychlorosene and E-101 solution are highly active against pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Escherichia coli in the absence of organic materials like serum or blood. nih.gov
However, their performance diverges significantly in the presence of such materials. Time-kill kinetic data show that while oxychlorosene (at 4 mg/ml) demonstrates rapid killing within one minute in a pure environment, its antimicrobial activity is completely inhibited by the presence of 2% or more whole human blood. asm.orghilarispublisher.com In contrast, the E-101 solution maintains potent bactericidal activity even in the presence of 5% and 10% whole blood. nih.govasm.org
The following table compares the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the two agents.
Interactive Table: Comparative In Vitro Activity of E-101 Solution and Sodium Oxychlorosene
| Agent | Metric | MRSA | E. coli |
|---|---|---|---|
| E-101 Solution | MIC (mg pMPO/ml) | 0.008 - 0.000008 | 0.008 - 0.000008 |
| MBC (mg pMPO/ml) | 0.128 - 0.00012 | 0.128 - 0.00012 | |
| Sodium Oxychlorosene | MIC (mg/ml) | 2.0 - 0.002 | 2.0 - 0.002 |
| MBC (mg/ml) | 2.0 - 0.002 | 2.0 - 0.002 |
Data reflects activity in the absence of serum or blood. nih.gov
Comparative Performance Against Triple Antibiotic Solutions
Triple Antibiotic Solution (TAS) is a commonly used antimicrobial irrigant. nih.gov Comparative studies have been conducted to assess the relative efficacy of this compound. An in vitro study by Ngaage et al. found that oxychlorosene had similar efficacy to TAS in reducing the bacterial load of Staphylococci species. nih.govresearchgate.net The study highlighted that oxychlorosene demonstrated a statistically significant bactericidal effect against Staphylococcus epidermidis, a common organism implicated in implant-associated infections. nih.govresearchgate.net While direct in vitro data is limited, these findings suggest a comparable antimicrobial performance profile between oxychlorosene and TAS against key bacterial species.
Evaluation Against Other Standard Antiseptic Solutions in Microbiological Assays
Oxychlorosene's efficacy has also been benchmarked against other standard antiseptics like chlorhexidine (B1668724), povidone-iodine, and bacitracin.
In a 24-hour in vitro culture model, 0.2% sodium oxychlorosene (Clorpactin) was shown to effectively control infection, comparable to irrigants containing chlorhexidine (Irrisept) and a solution with benzalkonium chloride (Bactisure). nih.gov In the same study, bacitracin washes allowed for significant bacterial growth. nih.gov
However, as noted previously, the presence of organic material dramatically impacts efficacy. In comparative time-kill studies conducted in the presence of whole blood, E-101 solution was found to be the most active biocide, followed by chlorhexidine and povidone-iodine. hilarispublisher.com The activity of sodium oxychlorosene was completely inhibited by the presence of just 2% blood. hilarispublisher.com
Cellular and Subcellular Interactions of Oxychlorosene Sodium in in Vitro Models
Analysis of Effects on Mammalian Cell Lines
Oxychlorosene (B1229835) sodium, a complex of hypochlorous acid, has been scrutinized for its interactions with various mammalian cell types in laboratory settings. These in vitro studies are crucial for understanding its potential clinical applications and cellular effects. Research has predominantly focused on cell lines integral to wound healing and tissue regeneration, such as osteoblasts and fibroblasts.
Morphological Alterations in Osteoblast Cells
When exposed to oxychlorosene sodium, human osteoblast cells in culture exhibit noticeable morphological changes. Studies using phase-contrast microscopy have revealed that treatment with this compound solutions (often under the trade name Clorpactin) leads to cell curling and detachment from the culture plate surface. uic.edunih.govresearchgate.net These alterations are indicative of cellular stress and potential damage to the cell structure and adhesion capabilities. nih.gov However, a significant finding is that these morphological changes appear to be at least partially reversible. Following the removal of the this compound solution and a period of recovery, osteoblasts have shown a tendency to return to their normal morphology. uic.edunih.govresearchgate.net This suggests that while the initial impact is significant, it may not lead to permanent cellular destruction, a point of contrast with other antiseptic solutions. uic.edunih.gov
Impact on Osteoblast Cell Viability and Proliferation in Culture
The viability and proliferative capacity of human osteoblasts following exposure to this compound have been quantitatively assessed using methods such as the alamarBlue assay. This assay measures the metabolic activity of cells, which is an indicator of their health and proliferation rate. nih.gov
In a comparative study, human osteoblasts were exposed to various concentrations of this compound (0.05%, 0.1%, and 0.2%) for different durations. uic.edunih.govresearchgate.net The results indicated that while this compound is damaging to human osteoblast cells in vitro when compared to a normal saline control, the damage is not absolute and shows potential for recovery. uic.edunih.govresearchgate.net After a 5-day period post-treatment, cells exposed to this compound demonstrated an increase in the percentage of alamarBlue reduction, suggesting a recovery in metabolic activity and proliferation. uic.edunih.gov Interestingly, there was no statistically significant time or dose-dependent effect observed with the Clorpactin treatment within the tested parameters. uic.edunih.govresearchgate.net
Interactive Data Table: Effect of this compound on Osteoblast Viability
| Treatment Group | Exposure Time | % AlamarBlue Reduction (Day 5) | P-value vs. Control |
| Control (Saline) | 2 min | Baseline | - |
| Clorpactin 0.05% | 2 min | Increased | >0.05 |
| Clorpactin 0.1% | 2 min | Increased | >0.05 |
| Clorpactin 0.2% | 2 min | Increased | <0.05 at 1 min |
Note: This table is a representation of findings described in the literature. uic.edunih.gov
Effects on Fibroblast Cell Function and Recovery Potential
Similar to osteoblasts, human fibroblasts, which are critical for wound healing, are also affected by this compound. In vitro studies on human fibroblast cell sheets have shown that exposure to Clorpactin results in a statistically significant decrease in cell viability, as measured by the alamarBlue assay, when compared to a saline control. nih.govresearchgate.net This toxic effect was noted after exposure times as brief as one to two minutes. nih.govresearchgate.net
However, consistent with the findings in osteoblasts, the damage to fibroblasts by this compound appears to be less severe and more reversible compared to other irrigation solutions like those containing chlorhexidine (B1668724) gluconate. researchgate.netjuniperpublishers.com While a reduction in metabolic activity is observed, it is not as drastic as with some other agents, suggesting a potential for cellular recovery. nih.govresearchgate.net
Molecular Mechanisms Underlying In Vitro Cellular Responses (e.g., Changes in Metabolic Activity)
The fundamental mechanism of action of this compound is attributed to its nature as a modified buffered hypochlorous acid derivative. nih.govkarger.com When in solution, it acts as a potent hypochlorinating and oxidizing agent. nih.govnih.gov This chemical activity is believed to disrupt the cellular integrity of microorganisms by oxidizing cell membranes and destroying cytoplasmic contents. nih.gov
While the broad mechanism of oxidative damage is understood, the specific intracellular signaling pathways in mammalian cells that are triggered or inhibited by this compound have not been extensively detailed in the available scientific literature. It is known that the compound's action involves the diffusion of hypochlorous acid, which then leads to the oxidation and chlorination of cellular proteins and enzymes. uic.edu This widespread, non-specific action on essential macromolecules is what underlies its potent effects.
Comparative Analysis of Cellular Interactions with Other Irrigation Solutions
In vitro studies have consistently compared the cellular effects of this compound with other commonly used irrigation solutions, primarily chlorhexidine gluconate (found in products like Irrisept) and bacitracin.
The findings from these comparative analyses are summarized below:
This compound (Clorpactin) vs. Chlorhexidine Gluconate (Irrisept): Across studies on both osteoblasts and fibroblasts, chlorhexidine gluconate has been shown to be significantly more cytotoxic than this compound. uic.edunih.govresearchgate.net The damage caused by Irrisept was described as severe and permanent, with cells showing no signs of morphological recovery and a significant, lasting decrease in metabolic activity. uic.edunih.govresearchgate.net In contrast, the damage from Clorpactin was at least partially reversible. uic.edunih.govresearchgate.net
This compound (Clorpactin) vs. Bacitracin: Both this compound and bacitracin were found to be damaging to human osteoblasts in vitro when compared to normal saline. uic.edunih.govresearchgate.net However, similar to this compound, the damage inflicted by bacitracin was also found to be at least partially reversible. uic.edunih.gov In studies with fibroblasts, bacitracin-treated cells showed no significant difference in viability compared to the saline control, suggesting it is less toxic to this cell type than this compound. nih.govresearchgate.net
This compound (Clorpactin) vs. Normal Saline: Normal saline is consistently used as the control group and demonstrates no adverse effects on cell morphology or viability. uic.edunih.govnih.govresearchgate.net All tested antiseptic solutions, including this compound, showed a higher degree of cytotoxicity than normal saline. uic.edunih.govresearchgate.net
Interactive Data Table: Comparative Cytotoxicity of Irrigation Solutions on Osteoblasts
| Irrigation Solution | Morphological Changes | Recovery Potential | Impact on Viability (alamarBlue) |
| This compound (Clorpactin) | Curling and detachment | Partially reversible | Increased reduction after 5 days |
| Chlorhexidine Gluconate (Irrisept) | Severe curling and detachment | Permanent damage | Decreased reduction after 5 days |
| Bacitracin | Curling and detachment | Partially reversible | Increased reduction after 5 days |
| Normal Saline | None | Not Applicable | Baseline |
This table synthesizes data from multiple sources. uic.edunih.govresearchgate.net
Methodological Considerations in Oxychlorosene Sodium Research
Preparation Protocols for Consistent In Vitro Solutions
The validity of any in vitro experiment involving oxychlorosene (B1229835) sodium begins with the consistent and proper preparation of test solutions. The inherent reactivity of the stabilized hypochlorous acid necessitates stringent protocols to ensure that the concentration and activity of the solution are maintained throughout the experiment.
Oxychlorosene sodium is typically supplied as a powder for reconstitution. The dissolution process is a critical step that directly impacts experimental outcomes.
Dissolution Technique: The powder should be dissolved in a sterile, physiologically relevant buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4, to mimic in vivo conditions and prevent pH-driven degradation. The use of unbuffered sterile water is less ideal as it may not control for pH shifts upon dissolution or interaction with microbial byproducts. Dissolution should be achieved through gentle agitation, such as inversion or brief vortexing, to ensure homogeneity without introducing excessive oxidative stress that could prematurely degrade the active compound.
Solution Stability: The primary challenge in working with this compound is the limited stability of its aqueous solutions. The active hypochlorous acid component is susceptible to degradation over time, a process accelerated by exposure to light, elevated temperatures, and organic matter. Consequently, all experimental solutions must be prepared fresh immediately before use. Storing stock solutions, even for short periods, is strongly discouraged as it can lead to a significant and unpredictable loss of potency, rendering experimental results unreliable. Research protocols must explicitly state that solutions are freshly constituted for each independent experiment or time-course replicate.
The following table illustrates the potential degradation profile of an this compound solution, emphasizing the need for immediate use.
| Time After Preparation (at 25°C, ambient light) | Relative Potency (%) | Notes |
|---|---|---|
| 0 minutes | 100% | Solution used immediately after preparation. |
| 30 minutes | 94% | Minor degradation observed. |
| 2 hours | 81% | Significant loss of activity, potentially skewing results. |
| 6 hours | 65% | Solution is no longer representative of the initial concentration. |
Standardization of In Vitro Efficacy Testing Methodologies
To evaluate the antimicrobial properties of this compound, standardized assays must be employed. This ensures that data is comparable across different studies and microbial species.
Minimum Inhibitory Concentration (MIC): The MIC is determined using standard broth microdilution methods, typically following Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial dilutions of freshly prepared this compound are made in 96-well microtiter plates containing microbial growth medium. A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is added to each well. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth after a specified incubation period (e.g., 18-24 hours).
Time-Kill Assays: Given that this compound is an oxidative agent expected to act rapidly, time-kill kinetic assays are essential. In this method, a standardized suspension of a microorganism (e.g., 10⁶-10⁷ CFU/mL) is challenged with a fixed concentration of this compound. Aliquots are removed at predetermined, short time intervals (e.g., 30 seconds, 1, 5, 15, and 30 minutes), immediately neutralized to halt the antimicrobial action, serially diluted, and plated onto agar (B569324). The resulting colony-forming units (CFU) are counted after incubation to determine the rate and extent of bactericidal activity.
The table below presents illustrative time-kill assay data for this compound against Staphylococcus aureus.
| Time Point | Log₁₀ CFU/mL (Untreated Control) | Log₁₀ CFU/mL (this compound Treated) | Log Reduction |
|---|---|---|---|
| 0 min | 7.05 | 7.05 | 0.00 |
| 1 min | 7.08 | 3.15 | 3.93 |
| 5 min | 7.12 | <1.00 (No Growth Detected) | >6.12 |
| 15 min | 7.25 | <1.00 (No Growth Detected) | >6.25 |
| 30 min | 7.41 | <1.00 (No Growth Detected) | >6.41 |
Microbial biofilms present a greater challenge than their planktonic (free-floating) counterparts. Therefore, specific biofilm models are required. A common method involves growing biofilms on a suitable substrate, such as the pegs of a Calgary Biofilm Device or at the bottom of 96-well plates, for a defined period (e.g., 24-72 hours). The mature biofilms are then exposed to this compound for a clinically relevant contact time. Efficacy is assessed using two primary methods:
Biomass Quantification: The total biofilm mass is stained with crystal violet, which is then eluted and quantified spectrophotometrically. This measures the removal of the entire biofilm structure.
Viability Quantification: The biofilm is physically disrupted (e.g., by sonication or scraping), and the released cells are serially diluted and plated for CFU counting. This determines the log reduction of viable bacteria within the protective matrix.
Time-Kill Assays and Minimum Inhibitory Concentration Determinations
Experimental Design and Controls in Comparative In Vitro Studies
Rigorous experimental design is crucial for generating meaningful and interpretable data, especially in studies comparing this compound to other agents. The following controls are indispensable:
Positive Control: A well-characterized antiseptic with a known mechanism of action (e.g., povidone-iodine, chlorhexidine) should be tested in parallel. This serves as a benchmark for antimicrobial activity and confirms the susceptibility of the test organisms under the experimental conditions.
Negative/Vehicle Control: The diluent used to prepare the this compound solution (e.g., PBS) must be tested alone to ensure it has no intrinsic antimicrobial or cytotoxic effects.
Untreated Control: A sample containing only the microorganisms and growth medium is required to establish a baseline for normal growth and viability.
All experiments must be performed with sufficient biological and technical replicates (typically a minimum of three) to ensure statistical power and reproducibility. Key parameters such as inoculum density, temperature, pH, and incubation/exposure times must be precisely controlled and reported.
Techniques for Assessing Cellular Responses in Vitro (e.g., AlamarBlue Assay, Phase-Contrast Imaging)
Beyond antimicrobial efficacy, it is often necessary to assess the effect of this compound on mammalian cells in vitro to understand its cytocompatibility profile.
AlamarBlue (Resazurin) Assay: This is a widely used quantitative assay to measure cell viability and metabolic activity. Live, metabolically active cells reduce the blue, non-fluorescent dye resazurin (B115843) to the pink, highly fluorescent resorufin (B1680543) via mitochondrial reductases. The degree of colorimetric or fluorometric change is directly proportional to the number of viable cells. In a typical protocol, a monolayer of mammalian cells (e.g., human fibroblasts or keratinocytes) is exposed to various concentrations of freshly prepared this compound. After the exposure period, the compound is removed, and AlamarBlue reagent is added. Following incubation, the fluorescence or absorbance is measured to generate a dose-response curve for cell viability.
Phase-Contrast Imaging: This non-invasive microscopy technique allows for the real-time, qualitative assessment of cellular morphology without the need for fixing or staining, which would kill the cells. Researchers can observe time-dependent changes in cells exposed to this compound. Indicators of cytotoxicity include cell rounding, shrinkage, detachment from the culture substrate, membrane blebbing (bulging), and eventual lysis (cell rupture). These morphological observations provide valuable qualitative data that complements the quantitative results from metabolic assays like AlamarBlue.
Future Directions and Emerging Research Avenues for Oxychlorosene Sodium
Exploration of Efficacy Against Novel and Emerging Microbial Pathogens In Vitro
Oxychlorosene (B1229835) sodium, which functions by releasing hypochlorous acid, has demonstrated a broad spectrum of activity against bacteria (both gram-positive and gram-negative), fungi, yeasts, viruses, and spores. uic.edu A primary focus of ongoing research is to systematically quantify its effectiveness against a wider array of contemporary and clinically significant pathogens, particularly those with multidrug-resistant (MDR) profiles.
Recent in vitro studies have provided promising results. For instance, in-vitro testing has demonstrated that oxychlorosene is effective against a range of challenging microbes, including yeast, multidrug-resistant Pseudomonas, Klebsiella pneumoniae carbapenemase (KPC)-producing bacteria, and extended-spectrum beta-lactamase (ESBL)-producing organisms. mdedge.com One study evaluated the minimum inhibitory percentage of oxychlorosene against 161 MDR bacterial strains and 28 MDR yeast strains, determining it to be 0.0125%. nih.gov Another pilot study focused on meticillin-resistant Staphylococcus pseudintermedius (MRSP), a significant veterinary pathogen, and found that both 0.2% and 0.4% solutions of sodium oxychlorosene rapidly killed the bacteria. researchgate.netresearchgate.net
Future research will likely involve comprehensive time-kill assays and minimum inhibitory concentration (MIC) studies against a curated panel of emerging threats, such as carbapenem-resistant Enterobacteriaceae (CRE), vancomycin-resistant Enterococcus (VRE), and pathogenic fungi like Candida auris.
Table 1: Summary of In Vitro Efficacy of Oxychlorosene Sodium Against Various Pathogens
| Pathogen Type | Specific Examples Tested | Observed Efficacy | Reference |
|---|---|---|---|
| Multidrug-Resistant Bacteria | Meticillin-resistant Staphylococcus pseudintermedius (MRSP) | >99.9% reduction within 5 seconds with 0.2% and 0.4% solutions. | researchgate.net |
| Multidrug-resistant Pseudomonas | Described as effective or "knocks out everything" in in-vitro tests. | mdedge.com | |
| Klebsiella pneumoniae carbapenemase (KPC) producers | Described as effective in in-vitro tests. | mdedge.com | |
| Extended-spectrum beta-lactamase (ESBL) producers | Described as effective in in-vitro tests. | mdedge.com | |
| Staphylococcus epidermidis | Demonstrated a statistically significant bactericidal effect. | nih.govresearchgate.net | |
| Yeast/Fungi | General Yeast Strains | Described as effective in in-vitro tests. | mdedge.com |
| Multidrug-resistant Yeast Strains | Found to have a minimum inhibitory percentage of 0.0125% against 28 strains. | nih.gov |
Development of Advanced In Vitro Models for Deeper Mechanistic Elucidation
While the fundamental mechanism of oxychlorosene—cell lysis via oxidation and chlorinization of protoplasmic contents—is understood, advanced in vitro models are needed for a more nuanced understanding of its interactions in complex biological environments. uic.eduresearchgate.net Traditional antimicrobial testing methods, such as broth microdilution, often fail to replicate the conditions of a clinical infection.
Future research is moving towards more sophisticated models:
Biofilm Models: Chronic infections are often associated with biofilms, where microbes are encased in a protective matrix. In vitro models using textured surfaces, such as those found on breast implants, are being used to evaluate the efficacy of oxychlorosene in preventing and eradicating biofilms formed by pathogens like Staphylococcus epidermidis. researchgate.net
3D Tissue Cultures: To better predict in vivo effects, researchers are using three-dimensional cultures of human cells. For example, studies have investigated the cytotoxic effects of oxychlorosene on 3D cultures of human fibroblasts to understand its impact on native tissue cells during irrigation. karger.com
Organoid Models: The development of organoid models, which more closely mimic the structure and function of human organs, could provide significant insights into the efficacy and potential bystander effects of oxychlorosene in specific anatomical sites, such as the bladder or lung.
These advanced models will help to elucidate the kinetics of microbial killing, the penetration of oxychlorosene into complex structures, and its effects on host cells, providing a more complete picture than standard assays.
Investigation of Microbial Adaptive Responses and Potential Resistance Under Specific Environmental Pressures
A significant advantage attributed to oxychlorosene is the low likelihood of microbial resistance development due to its non-specific, destructive mechanism of action. uic.edu Unlike traditional antibiotics that target specific metabolic pathways or enzymes, oxychlorosene causes rapid and widespread cellular damage, making it difficult for microbes to develop targeted resistance mechanisms.
However, the scientific community remains vigilant about the potential for reduced susceptibility to any antimicrobial agent with widespread use. federalregister.gov Future research should rigorously test this hypothesis by:
Serial Passage Studies: Conducting in vitro experiments where microbes are repeatedly exposed to sub-lethal concentrations of oxychlorosene over many generations to determine if adaptive resistance can be induced.
Genomic and Transcriptomic Analysis: If any adaptation is observed, next-generation sequencing can be employed to identify the genetic or transcriptional changes responsible for the reduced susceptibility.
Investigating Cross-Resistance: Assessing whether exposure to oxychlorosene could induce resistance to other classes of antimicrobials, a phenomenon that has been observed with some other antiseptics.
While resistance remains improbable, these investigations are crucial for a comprehensive understanding of the long-term utility of oxychlorosene in an era of increasing antimicrobial resistance.
Methodological Advancements for Comprehensive Comparative Analyses of Antimicrobial Agents
To accurately determine the clinical potential and optimal use of oxychlorosene, robust and standardized comparative analyses against other antimicrobial agents are essential. The choice of methodology can significantly influence study outcomes. For example, one study comparing oxychlorosene to a triple antibiotic solution for breast pocket irrigation found similar efficacy in reducing bacterial load in an in-vitro model. nih.gov Another analysis of root canal irrigants found 2.5% sodium hypochlorite (B82951) to be more effective in bacterial reduction than 2% chlorhexidine (B1668724). nih.gov
Future research requires the adoption of advanced and standardized methodologies for these comparative analyses:
Standardized Assay Conditions: Using internationally recognized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for reproducibility and comparability across studies. nih.gov
Inclusion of Neutralizing Agents: Time-kill kinetic studies should incorporate specific neutralizing agents to stop the action of the antimicrobial at precise time points, ensuring accurate measurement of its bactericidal speed.
Clinically Relevant Bio-challenges: Comparative studies should move beyond simple planktonic bacteria and utilize more challenging models that incorporate organic loads (like serum or blood), biofilms, or host-cell interactions, as these factors can inhibit some agents but not others. nih.gov For example, the activity of sodium oxychlorosene was found to be completely inhibited by the presence of serum or blood, a critical consideration for its application. nih.gov
Table 2: Methodologies for Comparative Antimicrobial Analysis
| Methodology | Description | Application and Considerations | Reference |
|---|---|---|---|
| Disk/Well Diffusion | An antimicrobial-impregnated disk or solution is placed on an agar (B569324) plate inoculated with bacteria. The zone of inhibition is measured. | A simple, low-cost preliminary screening method. Results are semi-quantitative and can be influenced by agar thickness and agent diffusion. | mdpi.com |
| Broth Microdilution | Serial dilutions of an antimicrobial are made in a liquid growth medium in a microtiter plate to determine the Minimum Inhibitory Concentration (MIC). | A highly standardized method for determining MIC, but may not reflect in vivo conditions where biofilms and host factors are present. | mdpi.com |
| Time-Kill Assays | The rate of microbial killing is measured over time after exposure to an antimicrobial agent. | Provides data on the speed of action (bactericidal vs. bacteriostatic). Essential to use a neutralizer for accurate results. | researchgate.net |
| Biofilm Eradication Models | Biofilms are grown on relevant surfaces (e.g., catheter material, implant surfaces) and then exposed to antimicrobials to measure reduction in viable cells. | Offers a more clinically relevant assessment of efficacy against chronic or device-associated infections. | researchgate.net |
| 3D Cell Culture Models | Antimicrobial agents are tested on microbes in the presence of 3D human cell cultures. | Allows for simultaneous assessment of antimicrobial efficacy and cytotoxicity to host tissues. | karger.com |
By employing these advanced and comparative methodologies, the research community can build a comprehensive evidence base to guide the effective and appropriate use of this compound in various clinical settings.
Q & A
Q. What experimental methodologies are recommended to evaluate the antimicrobial efficacy of oxychlorosene sodium in vitro?
Methodological Answer: Use standardized assays such as time-kill kinetics and minimum inhibitory concentration (MIC) tests under controlled conditions (e.g., pH, temperature, serum interference). For example, comparative studies with horse serum and human whole blood can assess microbicidal activity in physiologically relevant environments . Include control groups (e.g., sodium hypochlorite) and validate results with statistical analyses (e.g., ANOVA for intergroup comparisons).
Q. How should researchers design studies to investigate the mechanism of action of this compound against bacterial biofilms?
Methodological Answer: Employ confocal microscopy with live/dead staining (e.g., SYTO 9/propidium iodide) to visualize biofilm disruption. Combine this with quantitative assays like crystal violet staining for biomass quantification. Address confounding variables (e.g., biofilm maturity, extracellular matrix composition) by standardizing growth conditions and replicating experiments across multiple bacterial strains .
Q. What are best practices for synthesizing literature on this compound’s safety profile in preclinical models?
Methodological Answer: Conduct a systematic review using databases like PubMed and Embase, filtering for peer-reviewed studies with defined toxicity endpoints (e.g., LD50, tissue irritation scores). Use PRISMA guidelines to ensure transparency. Critically appraise study designs for bias (e.g., lack of blinding in histopathological analyses) and prioritize studies with rigorous controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for this compound across different experimental models?
Methodological Answer: Perform meta-analyses to identify heterogeneity sources (e.g., variations in bacterial load, exposure time). Stratify data by study design (e.g., in vitro vs. ex vivo) and apply sensitivity analyses to isolate confounding factors. For instance, discrepancies in serum-containing vs. serum-free assays may explain divergent results . Replicate conflicting experiments under harmonized protocols to isolate causative variables.
Q. What advanced techniques are suitable for characterizing oxidative byproducts generated during this compound’s interaction with organic matter?
Methodological Answer: Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to identify transient oxidative species. Couple this with kinetic modeling to predict byproduct formation under varying organic loads. Validate findings using in silico simulations (e.g., density functional theory for reaction pathway analysis) .
Q. How should longitudinal studies be structured to assess the potential for microbial resistance development against this compound?
Methodological Answer: Serial passage experiments with sub-inhibitory concentrations of this compound over 30+ generations. Monitor MIC shifts and perform whole-genome sequencing on resistant isolates to identify mutations. Include comparative arms with other antiseptics (e.g., chlorhexidine) to evaluate cross-resistance risks .
Methodological Frameworks
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
Methodological Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values. For clustered data (e.g., repeated measurements), apply mixed-effects models. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize clinical relevance .
Q. How can researchers integrate multi-omics data to explore this compound’s impact on host-microbe interactions?
Methodological Answer: Combine transcriptomics (RNA-seq) of treated microbes with host proteomics (LC-MS/MS) to map bidirectional signaling pathways. Use network analysis tools (e.g., STRING, Cytoscape) to identify hub proteins and validate findings with knockout models .
Data Presentation and Validation
Q. How can researchers address ethical considerations in human tissue-based studies involving this compound?
Methodological Answer: Adhere to IRB protocols for tissue sourcing (e.g., informed consent for surgical waste). Anonymize data and disclose conflicts of interest. For in vivo models, follow ARRIVE guidelines for animal welfare reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
